Spectroscopic Characterization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine: A Technical Guide
Spectroscopic Characterization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine: A Technical Guide
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices, provides step-by-step procedures for data acquisition, and presents predicted spectral data to serve as a benchmark for structural verification. Our objective is to equip scientists with a self-validating system for the unambiguous identification and quality assessment of this novel chemical entity.
Introduction
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is a unique organic molecule incorporating several key functional groups: a methoxy group, a morpholine ring, a nitro group, and an aniline moiety. Its molecular formula is C₁₁H₁₅N₃O₄, with a corresponding molecular weight of 253.26 g/mol [1][2]. The arrangement of these electron-donating and electron-withdrawing groups on the benzene ring suggests potential for interesting chemical and biological activities, making it a target of interest for synthesis and evaluation.
Unambiguous structural confirmation and purity assessment are paramount in any chemical research or drug development pipeline. A multi-technique spectroscopic approach provides the necessary orthogonal data points to achieve this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy identifies the key functional groups present based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
This guide details the theoretical underpinnings and practical methodologies for acquiring and interpreting these critical spectroscopic datasets for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine.
Predicted Spectroscopic Data
The following data have been predicted based on established principles of spectroscopy and computational models. These values serve as a reference standard for researchers to compare against experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts are predicted for a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| Aromatic H (H-3) | ~7.5 | Singlet | - | 1H |
| Aromatic H (H-6) | ~6.2 | Singlet | - | 1H |
| Amine (-NH₂) | ~5.0 - 6.0 | Broad Singlet | - | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | - | 3H |
| Morpholine (-N-CH₂-CH₂-O-) | ~3.8 | Triplet | ~4.5 | 4H |
| Morpholine (-N-CH₂-CH₂-O-) | ~3.1 | Triplet | ~4.5 | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| Aromatic C (Quaternary, C-NH₂) | ~148 |
| Aromatic C (Quaternary, C-OCH₃) | ~145 |
| Aromatic C (Quaternary, C-Morpholine) | ~140 |
| Aromatic C (Quaternary, C-NO₂) | ~135 |
| Aromatic C (C-H) | ~115 |
| Aromatic C (C-H) | ~100 |
| Methoxy (-OCH₃) | ~56 |
| Morpholine (-N-CH₂) | ~67 |
| Morpholine (-O-CH₂) | ~50 |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch (Methoxy, Morpholine) | 2850 - 3000 |
| Nitro (N=O) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (N=O) | Symmetric Stretch | 1335 - 1385 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| C-N Stretch | Aromatic Amine & Morpholine | 1250 - 1350 |
| C-O Stretch | Aryl Ether & Morpholine Ether | 1050 - 1250 |
Mass Spectrometry (MS)
-
Molecular Formula: C₁₁H₁₅N₃O₄
-
Exact Mass: 253.1063 g/mol
-
Molecular Ion [M]⁺•: m/z 253
Table 4: Predicted Major Fragment Ions (Electron Ionization)
| Predicted m/z | Possible Fragment Structure / Loss |
| 238 | [M - CH₃]⁺ |
| 223 | [M - NO]⁺ |
| 207 | [M - NO₂]⁺ |
| 195 | [M - C₃H₅NO]⁺ (Loss of part of morpholine ring) |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds[3]. However, for molecules containing amine groups, hydrogen bonding with the solvent can significantly affect chemical shifts[2]. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it is a strong hydrogen bond acceptor, often resulting in sharper -NH₂ peaks that are less prone to exchange broadening. Comparing spectra in both solvents can provide additional structural confirmation.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, which has a much lower natural abundance, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time[3].
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. It is chemically inert and has a sharp, single peak that does not typically overlap with analyte signals.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆ containing 0.03% TMS) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low sensitivity, 1024 or more scans may be necessary depending on the concentration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples. It is rapid, requires minimal to no sample preparation (unlike KBr pellets), and is non-destructive[4]. The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample[4]. A solid sample is pressed against an ATR crystal (commonly diamond or zinc selenide), ensuring good contact for a high-quality spectrum.
-
Setup: Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to wipe the crystal, then allow it to dry completely.
-
Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental absorptions, and it will be automatically subtracted from the sample spectrum[5].
-
Sample Application: Place a small amount of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine powder directly onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.
-
Apply Pressure: Lower the instrument's press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a strong signal[1].
-
Sample Spectrum: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.
-
Cleaning: After the measurement, retract the press arm, remove the sample powder, and clean the crystal surface as described in step 1.
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Electron Ionization (EI) is a classic and highly effective "hard" ionization technique for volatile and thermally stable small organic molecules[6]. The sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner[7]. This fragmentation pattern acts as a molecular fingerprint, providing valuable structural information that complements the molecular weight data. For a novel compound like this, EI-MS is invaluable for initial structural confirmation.
-
Sample Introduction: Load a microgram-level quantity of the solid sample into a capillary tube for a direct insertion probe.
-
Instrument Setup: Insert the probe into the high-vacuum source of the mass spectrometer.
-
Volatilization: Gradually heat the probe to volatilize the sample directly into the ion source. A temperature ramp allows for the separation of any potential volatile impurities.
-
Ionization: The gaseous analyte molecules are bombarded by a 70 eV electron beam, generating a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: Predicted EI-MS fragmentation pathway.
Data Interpretation & Structural Validation
The ultimate confirmation of the structure of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is achieved by meticulously comparing the experimentally acquired spectra with the predicted data and known spectroscopic principles.
-
¹H NMR: Confirm the presence of two singlets in the aromatic region, a broad singlet for the -NH₂ protons, a sharp singlet for the -OCH₃ group, and two triplets for the morpholine protons. The integration of these peaks should correspond to a 1:1:2:3:4:4 ratio.
-
¹³C NMR: Verify the presence of the correct number of carbon signals (11 unique carbons are expected if there is free rotation; symmetry may reduce this number). Compare the chemical shifts to the predicted values to assign aromatic, methoxy, and morpholine carbons.
-
FTIR: Match the experimental absorption bands to the predicted values in Table 3. The strong N-H stretches, the very strong asymmetric and symmetric NO₂ stretches, and the characteristic C-O ether stretches will be key diagnostic peaks.
-
MS: The mass spectrum must show a molecular ion peak at m/z 253. The isotopic pattern of this peak should match that calculated for C₁₁H₁₅N₃O₄. The observed fragment ions should then be matched to the predicted fragmentation pathway to confirm the connectivity of the functional groups.
By integrating the data from these three orthogonal techniques, a researcher can build a robust and definitive case for the structural identity and purity of the synthesized compound.
Conclusion
The spectroscopic characterization of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine requires a systematic and multi-faceted analytical approach. This guide provides the foundational framework, including predicted spectral data and robust experimental protocols, to enable researchers to confidently acquire, interpret, and validate the structure of this molecule. The successful correlation of experimental NMR, FTIR, and MS data with the benchmarks provided herein will ensure the high level of scientific integrity required for subsequent research, publication, and potential development activities.
References
-
ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved February 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). A Practical Guide to NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 15, 2026, from [Link]
-
Bio-Rad Laboratories. (n.d.). Solvent Effects in NMR Spectroscopy. KnowItAll. Retrieved February 15, 2026, from [Link]
-
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved February 15, 2026, from [Link]
-
Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience. [Link]
-
Hoffmann, E. D., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]
-
IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). Blackwell Scientific Publications. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. LCGC International. [Link]
-
School of Chemical Sciences, University of Illinois. (n.d.). Electron Ionization. Retrieved February 15, 2026, from [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved February 15, 2026, from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. agilent.com [agilent.com]
- 5. gammadata.se [gammadata.se]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. chromatographyonline.com [chromatographyonline.com]


